

ATTO 514 performance in different imaging modalities

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Compound of Interest

Compound Name: ATTO 514

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ATTO 514: A Comparative Guide for Advanced Imaging

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible data in advanced imaging modalities. This guide provides a comprehensive comparison of **ATTO 514** with its spectral counterparts, Alexa Fluor 514 and Cyanine3 (Cy3), focusing on their performance in key applications such as super-resolution microscopy, single-molecule spectroscopy, and flow cytometry.

Photophysical Properties: A Head-to-Head Comparison

The foundation of a fluorophore's performance lies in its intrinsic photophysical properties. **ATTO 514**, a rhodamine-based dye, is characterized by its high hydrophilicity, exceptional thermal and photostability, and strong absorption and fluorescence emission.^{[1][2][3]} These attributes make it a robust candidate for demanding imaging applications.

Here, we present a comparative summary of the key photophysical parameters for **ATTO 514**, Alexa Fluor 514, and Cy3. While direct, side-by-side experimental comparisons of brightness and photostability under identical conditions are not extensively available in the literature, the

following table provides a compilation of their reported specifications. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.

Property	ATTO 514	Alexa Fluor 514	Cyanine3 (Cy3)
Excitation Maximum (nm)	511[3]	518[4]	~550
Emission Maximum (nm)	532[3]	540[4]	~570
Molar Extinction Coefficient (ϵ) at λ_{max} ($\text{M}^{-1}\text{cm}^{-1}$)	115,000[3]	80,000	150,000
Fluorescence Quantum Yield (Φ)	0.85[3]	Not widely reported	~0.15 (can vary significantly with environment)
Fluorescence Lifetime (τ) (ns)	3.9[3]	Not widely reported	~0.18-2.8 (highly dependent on environment)
Molecular Weight (g/mol)	~990 (Maleimide)	~714 (Succinimidyl ester)	~767 (Succinimidyl ester)

Performance in Key Imaging Modalities

The practical utility of a fluorescent dye is best assessed by its performance in specific imaging applications.

Super-Resolution Microscopy (STED, PALM, dSTORM)

ATTO 514 is frequently cited as an excellent choice for super-resolution microscopy techniques like Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2][3] Its high photostability and brightness are critical for withstanding the high laser powers used in STED and for achieving the high photon counts required for precise localization in PALM/dSTORM. While direct comparative studies with Alexa Fluor 514 and Cy3 in these specific modalities are

limited, the general consensus in the field suggests that ATTO and Alexa Fluor dyes often outperform traditional cyanine dyes like Cy3 in terms of photostability.[5]

Single-Molecule Spectroscopy (smFRET)

In single-molecule Förster Resonance Energy Transfer (smFRET) studies, the photostability and brightness of the donor and acceptor fluorophores are paramount for observing molecular dynamics over extended periods. **ATTO 514**, with its high quantum yield and photostability, is a suitable candidate for a donor fluorophore in smFRET experiments.[3] The choice of the acceptor would depend on the specific experimental requirements for spectral overlap.

Flow Cytometry

For flow cytometry applications, the brightness of the fluorophore is crucial for resolving cell populations, especially those with low antigen expression. **ATTO 514**'s strong fluorescence makes it a valuable tool for multicolor flow cytometry.[3] When designing a flow cytometry panel, it is essential to consider the spectral overlap with other fluorophores and to perform proper compensation.

Experimental Protocols

To facilitate the practical application of **ATTO 514**, we provide detailed methodologies for common experimental workflows.

Antibody Labeling with **ATTO 514** NHS-Ester

Objective: To covalently label primary or secondary antibodies with **ATTO 514** for use in immunofluorescence-based applications.

Materials:

- Antibody to be labeled (in an amine-free buffer such as PBS)
- **ATTO 514** NHS-ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

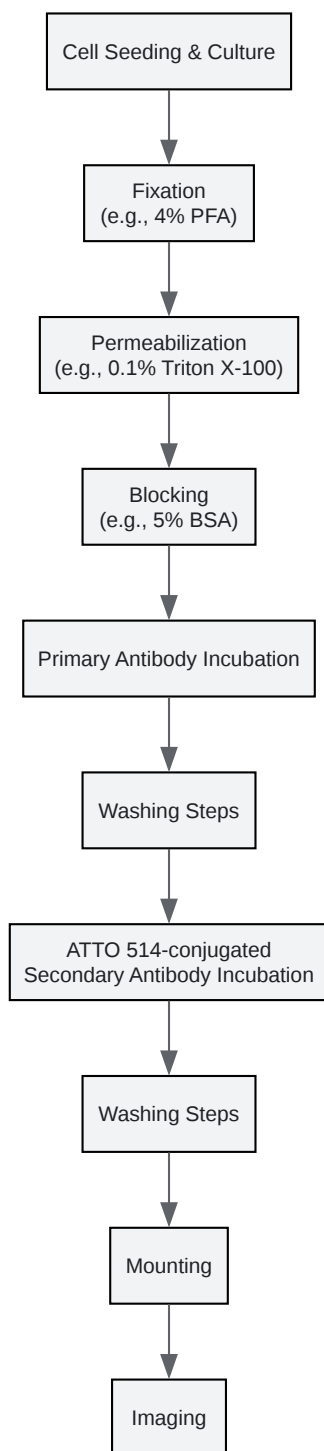
Procedure:

- Prepare Antibody Solution: Dissolve the antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
- Prepare Dye Stock Solution: Immediately before use, dissolve the **ATTO 514** NHS-ester in DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: While gently vortexing, add the dye stock solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of a 5-10 fold molar excess of the dye is recommended.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with the storage buffer. The first colored band to elute is the labeled antibody.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of **ATTO 514** (~511 nm).

Immunofluorescence Staining

Objective: To visualize the localization of a target protein in fixed cells using an **ATTO 514**-labeled antibody.

Workflow:



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Immunofluorescence Staining Workflow

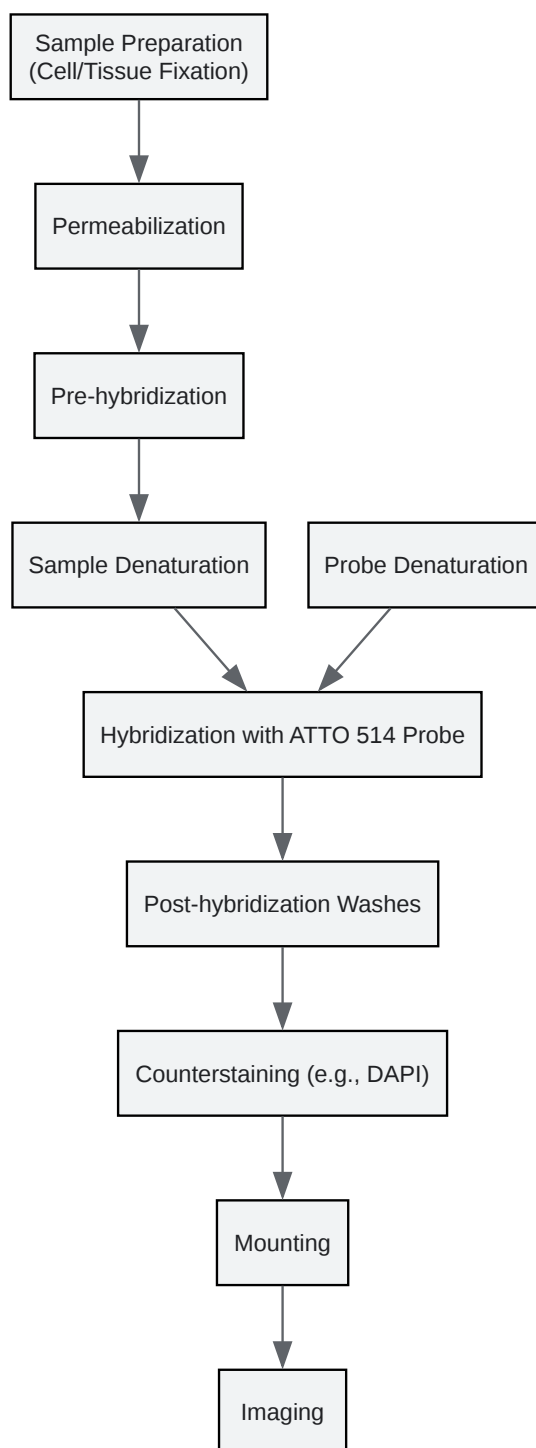
Procedure:

- **Cell Culture and Fixation:** Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- **Permeabilization:** If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
- **Primary Antibody Incubation:** Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS.
- **Secondary Antibody Incubation:** Incubate the cells with the **ATTO 514**-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- **Final Washes and Mounting:** Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- **Imaging:** Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for **ATTO 514** (Excitation/Emission: ~511/532 nm).

Fluorescence In Situ Hybridization (FISH)

Objective: To detect specific DNA or RNA sequences within cells using an **ATTO 514**-labeled nucleic acid probe.

Workflow:



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Fluorescence In Situ Hybridization Workflow

Procedure:

- **Probe Labeling:** Synthesize or purchase a nucleic acid probe and label it with **ATTO 514** using appropriate enzymatic or chemical methods.
- **Sample Preparation:** Prepare the cell or tissue sample on a microscope slide and fix it.
- **Permeabilization:** Treat the sample to make it permeable to the probe.
- **Denaturation:** Denature the DNA in the sample and the probe separately by heating.
- **Hybridization:** Apply the labeled probe to the sample and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary sequence.
- **Washing:** Perform a series of stringent washes to remove any unbound or non-specifically bound probe.
- **Counterstaining and Mounting:** Counterstain the nuclei with a DNA-specific dye like DAPI and mount the slide.
- **Imaging:** Visualize the fluorescent signal from the **ATTO 514**-labeled probe using a fluorescence microscope.

Conclusion

ATTO 514 stands as a high-performance fluorescent dye with properties that make it well-suited for a range of advanced imaging applications. Its high brightness, photostability, and hydrophilicity contribute to its robust performance in super-resolution microscopy, single-molecule studies, and flow cytometry. While direct quantitative comparisons with Alexa Fluor 514 and Cy3 are limited, the available data on its photophysical characteristics suggest it is a strong competitor, particularly for applications demanding high photostability and brightness. The provided experimental protocols offer a starting point for researchers to effectively incorporate **ATTO 514** into their imaging workflows. As with any fluorescent probe, empirical optimization for the specific experimental context is recommended to achieve the best possible results.

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